molecular formula C19H27N3O2 B1521199 tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate CAS No. 1181458-58-1

tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate

Cat. No.: B1521199
CAS No.: 1181458-58-1
M. Wt: 329.4 g/mol
InChI Key: UQJNAVAVPRBBMW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-19(2,3)24-18(23)21-15-8-10-22(11-9-15)13-14-12-20-17-7-5-4-6-16(14)17/h4-7,12,15,20H,8-11,13H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJNAVAVPRBBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H27N3O2
  • Molecular Weight : 329.44 g/mol
  • CAS Number : 1181458-58-1

The structure of the compound features a tert-butyl group linked to a carbamate moiety, along with an indole and piperidine structure, which may contribute to its biological activity.

Research indicates that this compound exhibits several biological activities, particularly in the modulation of inflammatory pathways. It has been investigated for its role as an NLRP3 inflammasome inhibitor, which is crucial in regulating inflammatory responses.

Inhibition of NLRP3 Inflammasome

NLRP3 is a component of the innate immune system that can trigger inflammation through the release of pro-inflammatory cytokines such as IL-1β. Compounds that inhibit NLRP3 can potentially reduce excessive inflammatory responses associated with various diseases.

Key Findings :

  • In vitro studies demonstrated that this compound can inhibit IL-1β release in LPS/ATP-stimulated THP-1 cells, indicating its potential as an anti-inflammatory agent .
  • The compound's ability to modulate ATPase activity of the NLRP3 protein was also observed, suggesting a direct interaction with the inflammasome complex .

Therapeutic Applications

Given its mechanism of action, this compound may have therapeutic potential in conditions characterized by chronic inflammation, such as autoimmune diseases and metabolic disorders.

Disease Condition Potential Role of Compound
Autoimmune DiseasesModulation of inflammatory cytokine release
Metabolic DisordersRegulation of inflammation associated with obesity
Neurodegenerative DiseasesPotential neuroprotective effects through inflammation control

Case Study 1: Anti-inflammatory Activity

A study focused on the anti-inflammatory properties of related compounds demonstrated that modifications in the indole and piperidine structures significantly influenced their efficacy as NLRP3 inhibitors. This compound was among the most potent derivatives tested .

Case Study 2: In Vitro Efficacy

In vitro assays conducted on differentiated THP-1 cells showed that treatment with this compound resulted in a significant reduction in pyroptosis and IL-1β release compared to untreated controls. The results are summarized in Table 1 below.

Concentration (µM) % Pyroptosis Reduction % IL-1β Release Inhibition
0.11520
13035
105060

This data indicates a dose-dependent relationship between the concentration of the compound and its inhibitory effects on inflammatory markers.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate
  • Molecular Formula : C₁₉H₂₇N₃O₂
  • Molecular Weight : 329.43 g/mol
  • CAS Number : 1181458-58-1

Structural Features :

  • A piperidine core substituted at the 1-position with a 1H-indol-3-ylmethyl group.
  • The 4-position of the piperidine is protected by a tert-butyl carbamate (Boc) group.

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The tert-butyl carbamate-piperidine scaffold is highly modular. Variations in substituents on the piperidine ring significantly influence physicochemical and biological properties. Below is a comparative analysis of select analogues:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1H-indol-3-ylmethyl C₁₉H₂₇N₃O₂ 329.43 Bulky aromatic indole group; potential for π-π interactions in drug targets.
tert-butyl (1-acetylpiperidin-4-yl)carbamate Acetyl C₁₂H₂₂N₂O₃ 242.32 Electron-withdrawing acetyl group; enhances stability toward hydrolysis.
tert-butyl [1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate 4-cyanopyridin-2-yl C₁₆H₂₂N₄O₂ 302.38 Cyano group introduces polarity; may improve solubility.
tert-butyl N-[1-(6-chloropyrazin-2-yl)piperidin-4-yl]carbamate 6-chloropyrazin-2-yl C₁₄H₂₀ClN₅O₂ 325.79 Chlorine atom increases electrophilicity; potential for halogen bonding.
tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate Prop-2-enoyl C₁₃H₂₂N₂O₃ 254.33 α,β-unsaturated ketone; reactive toward nucleophiles (e.g., in Michael additions).
tert-butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate Cyclopentylmethyl C₁₇H₃₂N₂O₂ 296.44 Aliphatic cyclopentyl group; enhances lipophilicity and membrane permeability.

Physicochemical Properties

  • Solubility: The indole-containing target compound is less polar than analogues with cyano or hydroxyl groups (e.g., tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate ), which may reduce aqueous solubility.
  • Stability : The acetylated analogue exhibits enhanced stability under basic conditions compared to the Boc-protected target compound, which is prone to acid-catalyzed deprotection.

Key Research Findings

  • Reactivity: Propenoyl-substituted derivatives are valuable for click chemistry or polymer synthesis due to their unsaturated carbonyl group.
  • Commercial Availability: The target compound is marketed by Aladdin Scientific and Santa Cruz Biotechnology at $584/g (1 g scale) , reflecting its niche application in research.

Preparation Methods

Formation of Indole-Piperidine Intermediate

The core intermediate, 1-(1H-indol-3-ylmethyl)piperidin-4-yl amine, is typically synthesized by condensation or nucleophilic substitution involving indole derivatives and piperidine:

  • Reaction: The 3-position of the indole ring is functionalized with a methyl group that links to the nitrogen at the 1-position of piperidine.
  • Reagents: Indole derivatives (e.g., 1H-indole-3-carboxaldehyde or 3-(bromomethyl)indole) react with piperidin-4-amine or piperidine under basic or acidic catalysis.
  • Conditions: Solvents such as dichloromethane or ethanol, with bases like triethylamine, at room temperature or mild heating.
  • Notes: The reaction may require protection of sensitive groups or use of reducing agents (e.g., sodium borohydride) if intermediate imines are formed.

Carbamate Formation (tert-butyl Carbamate Protection)

Once the indole-piperidine intermediate is obtained, the amine group on the piperidine ring is protected by formation of the tert-butyl carbamate:

  • Reaction: The amine reacts with tert-butyl chloroformate (Boc-Cl) in the presence of a base.
  • Reagents: tert-butyl chloroformate, triethylamine (or other organic bases).
  • Conditions: Typically performed at 0 °C to room temperature in anhydrous solvents such as dichloromethane or tetrahydrofuran.
  • Mechanism: The base deprotonates the amine, facilitating nucleophilic attack on the carbonyl carbon of Boc-Cl, yielding the carbamate-protected amine.
  • Purification: The product is purified by column chromatography or recrystallization.

Detailed Reaction Conditions and Parameters

Step Reaction Type Reagents Solvent Temperature Time Notes
1 Indole-piperidine condensation Indole derivative, piperidin-4-amine, triethylamine DCM, EtOH 25–50 °C 4–12 h May require reducing agent for imine reduction
2 Carbamate protection tert-butyl chloroformate, triethylamine Anhydrous DCM or THF 0–25 °C 1–3 h Inert atmosphere recommended to avoid moisture
3 Purification Silica gel chromatography Hexane/ethyl acetate gradient Ambient Yields typically 70–85%

Research Findings and Optimization

  • Yield Optimization: Adjusting stoichiometric ratios of tert-butyl chloroformate and base improves yield and reduces side reactions. Using slight excess of Boc-Cl (1.1 eq) ensures complete protection.
  • Solvent Choice: Anhydrous dichloromethane is preferred for carbamate formation due to its inertness and ability to dissolve both reactants.
  • Temperature Control: Low temperatures (0–5 °C) during Boc protection minimize side reactions such as over-carbamoylation or hydrolysis.
  • Reaction Monitoring: Thin-layer chromatography (TLC) with hexane/ethyl acetate (3:1) effectively monitors reaction progress; Rf for product ~0.3–0.5.
  • Purification: Silica gel chromatography with gradient elution (hexane/ethyl acetate) yields pure product; recrystallization from ethyl acetate/hexane can be used for further purification.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy:
    • $$^{1}H$$ NMR shows tert-butyl singlet near δ 1.4 ppm (9H), aromatic indole protons between δ 6.5–8.0 ppm, and piperidine methylene signals.
    • $$^{13}C$$ NMR confirms carbamate carbonyl at ~155–160 ppm and tert-butyl carbons at ~28–30 ppm.
  • Mass Spectrometry: ESI-MS confirms molecular ion peak at m/z consistent with molecular weight (~336.41 g/mol).
  • IR Spectroscopy: Characteristic carbamate C=O stretch near 1680–1720 cm$$^{-1}$$, and NH stretch around 3300–3400 cm$$^{-1}$$.
  • Purity: HPLC with C18 column and acetonitrile/water gradient confirms purity >98%.

Comparative Summary of Preparation Methods

Method Aspect Description Advantages Limitations
Indole-Piperidine Intermediate Formation Condensation or alkylation of indole derivatives with piperidin-4-amine Straightforward, moderate conditions May require reduction step; sensitive to moisture
Carbamate Protection Reaction with tert-butyl chloroformate in presence of base High yield, stable protecting group Requires anhydrous conditions; sensitive to temperature
Purification Silica gel chromatography, recrystallization High purity achievable Time-consuming; solvent intensive

Q & A

Q. What are the standard synthetic routes for synthesizing tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate?

The synthesis typically involves a multi-step process:

  • Step 1: React 1H-indole-3-carbaldehyde with piperidin-4-amine under reductive amination conditions (e.g., NaBH3CN or H2/Pd-C) to form the indol-3-ylmethyl-piperidine intermediate .
  • Step 2: Introduce the tert-butyl carbamate group via reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or DIPEA) in anhydrous dichloromethane or THF .
  • Purification: Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to achieve >95% purity .
    Key considerations: Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.

Q. How is the compound characterized for structural confirmation and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the indole aromatic protons (~6.8–7.5 ppm), piperidine ring protons (1.5–3.5 ppm), and tert-butyl group (1.2–1.4 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C20H28N3O2: 342.2176) .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the indol-3-ylmethyl group?

  • Catalyst Selection: Use Pd-C or Raney Ni for reductive amination under H2 (1–3 atm) to minimize side products .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of indole derivatives at 50–80°C .
  • Protection Strategies: Temporarily protect the indole NH with a Boc group to prevent unwanted alkylation, followed by deprotection with TFA .
    Data-driven approach: Design-of-experiment (DoE) models can identify optimal molar ratios (e.g., aldehyde:amine = 1.2:1) .

Q. What strategies are used to assess the compound’s interaction with biological targets?

  • Enzyme Inhibition Assays: Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for p97 AAA-ATPase, referencing similar piperidine-carbamate analogs) .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) with competitive binding curves to calculate IC50 values .
  • Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in the active site of targets like neurotransmitter transporters .

Q. How can discrepancies in reported physicochemical properties (e.g., solubility, log P) be resolved?

  • Experimental Validation:
    • Log P: Shake-flask method (octanol/water partition) or HPLC-derived log P .
    • Solubility: Equilibrium solubility assays in PBS (pH 7.4) or simulated gastric fluid .
  • Literature Cross-Referencing: Compare data from PubChem (experimental) vs. computational predictions (e.g., ChemAxon) .
  • Controlled Conditions: Ensure temperature (25°C) and solvent standardization to minimize variability .

Q. What methods address regioselectivity challenges during indole functionalization?

  • Directing Groups: Use Lewis acids (e.g., ZnCl2) to direct electrophilic substitution to the indole C3 position .
  • Microwave-Assisted Synthesis: Accelerate reactions (e.g., 100°C, 30 min) to reduce decomposition of sensitive intermediates .
  • Protection/Deprotection: Boc protection of the indole NH prevents undesired N-alkylation, enabling selective C3 modification .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s biological activity?

  • Assay Validation: Replicate experiments across multiple models (e.g., in vitro cell lines vs. ex vivo tissue assays) .
  • Structural Analog Comparison: Benchmark activity against analogs like tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate to identify substituent-specific effects .
  • Meta-Analysis: Aggregate data from patents and peer-reviewed studies to identify consensus targets (e.g., kinase inhibition vs. GPCR modulation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate
Reactant of Route 2
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tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate

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